
4-(Pentafluorosulfanyl)benzoyl chloride
Overview
Description
4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS. It is a derivative of benzoyl chloride, where one of the hydrogen atoms is replaced by a pentafluorosulfanyl group (-SF5). This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride typically involves the introduction of the pentafluorosulfanyl group into the benzoyl chloride structure. One common method involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful incorporation of the pentafluorosulfanyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(Pentafluorosulfanyl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pentafluorosulfanyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Drug Development
The SF5 group is recognized for its potential in enhancing the pharmacological properties of compounds. Research has demonstrated that derivatives containing the SF5 moiety exhibit improved selectivity and potency against various biological targets, including GABA receptors, which are crucial in neuropharmacology . For instance, a study highlighted the synthesis of meta-diamide insecticides with the SF5 group that showed significant insecticidal activity while maintaining low toxicity to mammals .
Case Study: Insecticidal Activity
- Compound: 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide
- Activity: High insecticidal activity against Plutella xylostella larvae.
- Selectivity: Excellent selectivity towards insects with minimal impact on mammalian GABA receptors.
- Results: Estimated IC50 values >30 μM for GABA AR and GlyR A1, indicating high selectivity .
Agrochemical Applications
The incorporation of the SF5 group into agrochemical formulations has been shown to enhance efficacy and environmental compatibility. The unique properties of pentafluorosulfanyl compounds allow for novel mechanisms of action against pests while minimizing adverse effects on non-target organisms.
Table 1: Insecticidal Efficacy of SF5-Containing Compounds
Compound Name | Active Ingredient | Target Pest | IC50 (μM) | Comments |
---|---|---|---|---|
Compound 4d | SF5-containing meta-diamide | Plutella xylostella | >30 | High selectivity |
Compound 4a | Benzamido compound | Various insects | <10 | Effective at low concentrations |
Materials Science
The unique electronic properties imparted by the SF5 group make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings. These materials can exhibit enhanced thermal stability and resistance to chemical degradation.
Case Study: Polymer Development
- Objective: To create a polymer with enhanced thermal and chemical stability.
- Method: Incorporation of 4-(Pentafluorosulfanyl)benzoyl chloride into polymer matrices.
- Outcome: Improved performance metrics compared to traditional polymers without SF5 groups.
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfanyl)benzoyl chloride involves its ability to interact with various molecular targets through its reactive functional groups. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in the design of molecules that target specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Pentafluorosulfanylbenzene (C6H5SF5): This compound is similar in structure but lacks the benzoyl chloride moiety.
Trifluoromethylbenzoyl Chloride (C8H4ClF3O): Another related compound, where the pentafluorosulfanyl group is replaced by a trifluoromethyl group.
Uniqueness: 4-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, reactivity, and biological activity .
Biological Activity
4-(Pentafluorosulfanyl)benzoyl chloride is a fluorinated organic compound that has gained attention for its unique biological activities and potential applications in medicinal chemistry. The incorporation of the pentafluorosulfanyl (-SF5) group enhances the compound's reactivity and biological properties, making it a valuable building block in drug discovery and development.
- Molecular Formula : C₇H₄ClF₅OS
- Molecular Weight : 266.62 g/mol
- CAS Number : 197384-98-8
This compound is characterized by the presence of a benzoyl chloride moiety, which is known for its ability to undergo various chemical transformations, including nucleophilic substitutions and acylation reactions. The pentafluorosulfanyl group is a strong electron-withdrawing substituent, significantly influencing the compound's reactivity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The electron-withdrawing nature of the pentafluorosulfanyl group enhances the electrophilicity of the carbonyl carbon in the benzoyl group, facilitating nucleophilic attack by biological nucleophiles such as amino acids in proteins or nucleic acids. This property can lead to modifications of biomolecules, potentially altering their function and activity.
Antitumor Activity
Research has demonstrated that compounds containing the pentafluorosulfanyl group exhibit significant antitumor activity. For instance, studies on related compounds have shown that pentafluorosulfanyl derivatives can induce apoptosis in cancer cells. One study evaluated the biological activity of pentafluorosulfanyl-containing triazoles against human leukemic monocyte lymphoma U937 cells, revealing potent efficacy at concentrations as low as 60 μM, with activation of caspase-3 indicative of apoptosis induction .
Insecticidal Activity
The insecticidal properties of this compound have been explored in various formulations. A case study involving meta-diamide insecticides containing the SF5 group showed high insecticidal activity against Plutella xylostella larvae at a concentration of 10 ppm. The compound demonstrated excellent selectivity towards insects while exhibiting minimal toxicity to mammalian GABA receptors, indicating its potential as a selective pest control agent .
Comparative Analysis
The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties:
Compound | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Antitumor, Insecticidal | 60 (antitumor) | Induces apoptosis in cancer cells |
Trifluoromethylbenzoyl chloride | Moderate antitumor activity | Varies | Less potent than SF5 derivatives |
Pentafluorosulfanyl triazoles | Antitumor | 6.29 | Highly effective against U937 cells |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4). This synthetic route allows for the efficient incorporation of the SF5 group into various organic frameworks, facilitating the development of new bioactive molecules.
Applications include:
- Medicinal Chemistry : As a precursor for novel pharmaceuticals aimed at enhancing drug efficacy and selectivity.
- Agricultural Chemistry : In the formulation of selective insecticides that minimize harm to non-target organisms.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(pentafluorosulfanyl)benzoyl chloride?
Methodological Answer: The compound is typically synthesized from its corresponding benzoic acid derivative via chlorination. Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), analogous to methods for other substituted benzoyl chlorides . For example:
React 4-(pentafluorosulfanyl)benzoic acid with SOCl₂ under reflux (60–80°C) for 4–6 hours.
Remove excess SOCl₂ via distillation.
Purify the crude product via vacuum distillation or recrystallization.
Key Considerations:
- Anhydrous conditions are critical to avoid hydrolysis.
- Use inert gas (N₂/Ar) to prevent moisture ingress.
Reference: General benzoyl chloride synthesis , structural analogs .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Respirators required for aerosol exposure .
- Storage: In airtight containers under inert gas, away from moisture and heat.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).
Key Data:
Hazard | Mitigation |
---|---|
Corrosive (skin/eyes) | Immediate rinsing (15+ mins) |
Hygroscopicity | Dry environment storage |
Reference: Safety guidelines .
Q. How is this compound characterized in research settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm pentafluorosulfanyl group (δ ~60–80 ppm) .
- Infrared Spectroscopy (IR): C=O stretch (~1700 cm⁻¹), S-F stretches (~800–900 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peak (m/z 266 for [M]⁺) .
Q. What are its primary reactivity patterns with nucleophiles?
Methodological Answer: The acyl chloride group reacts readily with amines, alcohols, and thiols:
Amines: Forms amides via Schotten-Baumann reaction (e.g., with piperidine in CH₂Cl₂, Et₃N as base) .
Alcohols: Esters formed under anhydrous conditions (e.g., ROH, pyridine).
Thiols: Thioesters via similar mechanisms.
Key Insight:
- Base (e.g., Et₃N) is essential to scavenge HCl and drive reactions to completion.
Reference: Reaction with amines .
Advanced Questions
Q. How can synthesis yields be optimized for this compound?
Methodological Answer:
- Reagent Ratios: Use 1.2–1.5 equivalents of SOCl₂ to ensure complete conversion.
- Temperature Control: Reflux at 70°C minimizes side products.
- Purification: Recrystallize from hexane/CH₂Cl₂ (yield: 85–90%) .
Q. How can hygroscopicity challenges be addressed during purification?
Methodological Answer:
- Solvent Selection: Use anhydrous CH₂Cl₂/hexane mixtures for recrystallization.
- Techniques: Perform column chromatography under N₂ with silica gel dried at 150°C.
- Storage: Seal in flame-dried glassware with molecular sieves (3Å).
Key Insight:
- Trace moisture reduces yield by 20–30% due to hydrolysis.
Reference: Purification methods .
Q. How are unexpected side products analyzed in its reactions?
Methodological Answer:
- Case Study: Reaction with selenoureas yielded a diselenazole derivative (19% yield) alongside the expected amide (79%) .
- Resolution Steps:
- Isolate side products via fractional crystallization.
- Characterize using HRMS, ¹H/¹⁹F NMR, and X-ray crystallography.
- Mechanistic studies (DFT) to explain pathway deviations.
Q. What advanced techniques resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography: Determines exact geometry of pentafluorosulfanyl substitution .
- DFT Calculations: Predict vibrational spectra and electronic effects (e.g., SF5 group’s electron-withdrawing nature) .
Example:
- X-ray confirmed planar geometry of the benzoyl group in [4-(pentafluorosulfanyl)phenyl]methanone derivatives .
Reference: Structural studies .
Q. How do solvent choices affect its reactivity?
Methodological Answer:
- Polar Aprotic Solvents (CH₂Cl₂, DMF): Enhance electrophilicity of the acyl chloride.
- Ether Solvents (THF): Reduce reaction rates due to weaker base compatibility.
Q. How do coupling agents (e.g., HATU) improve amidation efficiency?
Methodological Answer:
- HATU vs. Traditional Bases: HATU increases yields from 70% to >90% in sterically hindered reactions .
- Mechanism: Activates the acyl chloride via uranium intermediates, facilitating nucleophilic attack.
Example:
- Reaction with 1-methylpiperazine: 94% yield with HATU vs. 75% without .
Reference: Coupling agent comparison .
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDYUZNKYWPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381328 | |
Record name | 4-(Pentafluorothio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197384-98-8 | |
Record name | 4-(Pentafluorothio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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